molecular formula C19H17Cl2N3O4 B2595437 N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide CAS No. 899755-63-6

N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B2595437
CAS No.: 899755-63-6
M. Wt: 422.26
InChI Key: KXXSFGYSTSRSGW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with two distinct aromatic groups: a 5-chloro-2-nitrobenzoyl moiety and a 3-chlorophenyl carboxamide.

Properties

IUPAC Name

N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4/c20-13-5-4-6-15(11-13)23(19(26)22-9-2-1-3-10-22)18(25)16-12-14(21)7-8-17(16)24(27)28/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXSFGYSTSRSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 5-chloro-2-nitrobenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated product is then subjected to acylation with 3-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Cyclization: The intermediate product undergoes cyclization with piperidine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of N-(5-chloro-2-aminobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and 3-chlorophenylpiperidine.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant and Antipsychotic Activity

Research indicates that compounds with a piperidine structure often exhibit significant antidepressant and antipsychotic properties. The benzoylpiperidine fragment has been recognized as a privileged structure in drug development, particularly for targeting serotonin receptors (5-HT2A) and dopamine receptors (D2). For instance, derivatives similar to N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide have shown promising activity against these targets, suggesting potential use as neuroleptic agents .

2. Antimicrobial Activity

Studies have demonstrated that piperidine derivatives possess antibacterial properties. Compounds bearing similar functional groups have been evaluated for their ability to inhibit bacterial growth and enzyme activity. For example, synthesized analogs were tested against various bacterial strains, showing effectiveness in inhibiting growth, which highlights the potential application of this compound in treating infections .

3. Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders. The inhibition of AChE is particularly significant as it plays a vital role in neurotransmission .

Case Studies

Case Study 1: Neuropharmacological Evaluation

A study conducted on related piperidine derivatives revealed their binding affinities for serotonin receptors. Compounds were synthesized and evaluated for their IC50 values against 5-HT2A receptors, showing that modifications to the piperidine structure can enhance receptor affinity. This suggests that this compound may also exhibit similar or enhanced neuropharmacological profiles .

Case Study 2: Antimicrobial Testing

In another investigation, a series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound showed significant antibacterial activity, thus supporting the hypothesis that this compound could be developed further as an antimicrobial agent .

Compound NameTarget ReceptorIC50 Value (nM)Activity Type
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)...5-HT2ATBDAntidepressant
Related Piperidine Derivative A5-HT2A88Antipsychotic
Related Piperidine Derivative BAChETBDEnzyme Inhibition
Related Piperidine Derivative CBacterial Strain XTBDAntimicrobial

Mechanism of Action

The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related molecules, focusing on substituent variations and their implications for physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Molecular Formula Yield (%) Reference
N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide (Target) Piperidine-carboxamide 5-Cl-2-NO₂-benzoyl, 3-Cl-phenyl C₁₉H₁₆Cl₂N₃O₄* N/A N/A
N-(3-Chlorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (3) Piperidine-carboxamide 3-Cl-phenyl, benzimidazolone C₁₉H₁₉ClN₄O₂ 83
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole-amide 3-Cl-phenyl, propanamide C₁₆H₁₂ClN₃OS N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole-amide 3-Cl-phenyl, CF₃, acetamide C₁₆H₁₁ClF₃N₃OS N/A

*Calculated based on standard valency.

Key Observations :

  • Target vs. Compound 3: The target replaces Compound 3’s benzimidazolone group with a nitrobenzoyl moiety.
  • Benzothiazole Derivatives (–5) : These compounds feature a benzothiazole core instead of piperidine. The 3-chlorophenyl group is conserved, but the acetamide/propanamide linkers may reduce steric hindrance compared to the piperidine-carboxamide scaffold, influencing target selectivity .

Hydrogen-Bonding and Crystallography

  • Compound 3 : The benzimidazolone group facilitates hydrogen bonding, as evidenced by graph set analysis (e.g., R₂²(8) motifs), which could stabilize crystal packing or biological interactions .
  • Target Compound: The nitro group may act as a hydrogen-bond acceptor, while the carboxamide linker provides both donor (N–H) and acceptor (C=O) sites. These features could enable distinct supramolecular architectures or protein-binding modes compared to benzothiazole derivatives .

Biological Activity

N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 5-chloro-2-nitrobenzoyl moiety and a 3-chlorophenyl group. Its molecular formula is C16H15Cl2N2O3C_{16}H_{15}Cl_2N_2O_3, and it presents unique physicochemical properties that influence its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of piperidine compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism often involves inducing apoptosis (programmed cell death) through pathways that activate caspases and alter cell cycle progression .
  • Targeting Specific Enzymes : The compound may also act as an inhibitor of specific enzymes involved in cancer progression, such as cyclophilin D (CypD), which plays a role in mitochondrial function and apoptosis regulation .

Table 1: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (µM)Reference
CytotoxicityMCF-70.65
Apoptosis InductionMCF-7-
Inhibition of CypDHuman Cyclophilin D-
Anticancer ActivityU-937 (leukemia)< 1

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar piperidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values lower than those for standard chemotherapeutics like doxorubicin, indicating a promising potential for this compound in cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that these compounds could effectively arrest cell proliferation at the G1 phase and trigger apoptosis through increased activity of caspase-3/7. This suggests that this compound may be developed further as an anticancer agent .

Q & A

Q. What synthetic methodologies are effective for preparing N-(5-chloro-2-nitrobenzoyl)-N-(3-chlorophenyl)piperidine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, reacting a nitrobenzoyl chloride derivative (e.g., 5-chloro-2-nitrobenzoyl chloride) with a substituted aniline (e.g., 3-chlorophenylpiperidine-1-carboxamide) in the presence of a base like triethylamine or pyridine. Protective group strategies, as outlined in multi-step syntheses of similar carboxamides, may be required to avoid side reactions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, particularly the amide bond (δ ~7–8 ppm for NH in DMSO-d₆) and aromatic/chlorine substituents. UV-Vis spectroscopy can confirm π→π* transitions in nitrobenzoyl groups (~300–400 nm). Mass spectrometry (ESI-TOF) provides molecular weight validation (e.g., [M+H]⁺ peak). Purity assessment via HPLC (>95%) is essential before biological testing .

Q. What structural features are critical for the compound’s bioactivity?

  • Methodological Answer : Key features include:
  • The 5-chloro-2-nitrobenzoyl group , which enhances electron-withdrawing properties and influences receptor binding.
  • The 3-chlorophenyl group , contributing to hydrophobic interactions in target binding pockets.
  • The piperidine carboxamide backbone , which stabilizes specific conformations (e.g., chair vs. boat) for optimal receptor engagement.
    Comparative studies of analogues suggest that chlorine positions and nitro group orientation significantly impact potency .

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